3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-8-12(6-7-14(10)15(17)18-2)11-4-3-5-13(16)9-11/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRTINPYSBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the direct introduction of an amino group onto a biphenyl scaffold that already bears methyl and ester functionalities. The process typically employs catalytic amination techniques under mild to moderate conditions.
Procedure:
- Starting Material: A methyl-substituted biphenyl ester, such as methyl 4-carboxy-3-methylbiphenyl.
- Amination Reagent: Ammonia or primary amines in the presence of a transition metal catalyst (e.g., palladium, copper).
- Catalysis: Use of palladium-catalyzed amination (Buchwald-Hartwig type) or copper-catalyzed amination.
- Reaction Conditions: Elevated temperature (80–120°C), inert atmosphere, and suitable solvents like dimethylformamide or toluene.
Key Data:
| Parameter | Typical Range |
|---|---|
| Catalyst | Pd(OAc)₂, CuI |
| Solvent | DMF, toluene |
| Temperature | 80–120°C |
| Time | 12–24 hours |
Notes:
- Selectivity is crucial to prevent over-amination.
- Purification often involves column chromatography.
Suzuki-Miyaura Coupling Followed by Amination
Method Overview:
This two-step approach involves first constructing the biphenyl core via Suzuki coupling, then introducing the amino group.
Procedure:
Data Table:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Brominated biphenyl + methylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 75–85 |
| Amination | Ammonia or primary amine | Pd/C catalyst, H₂ atmosphere | 60–70 |
Notes:
- This method allows precise control over substitution patterns.
- Purification involves chromatography and recrystallization.
Esterification and Subsequent Functionalization
Method Overview:
Starting from biphenyl-4-carboxylic acid methyl ester, the amino group can be introduced via amide formation followed by reduction or direct amination.
Procedure:
Data Table:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, acid catalyst | Reflux | 85–95 |
| Amination | Ammonia gas or amines | Elevated temperature, Pd catalyst | 50–65 |
Notes:
- The nitration step must be carefully controlled to avoid over-substitution.
- Reduction of nitro groups to amino groups is typically achieved with catalytic hydrogenation.
Patent-Referenced Synthesis (US5081281A)
Summary:
A patented process describes the preparation of biphenyl derivatives with multiple carboxylic acid functionalities, which can be selectively esterified and aminated to obtain the target compound.
Key Features:
- Use of specific alkylation and esterification steps.
- Sequential functional group transformations to achieve regioselectivity.
- Catalytic hydrogenation or amination for amino group introduction.
Process Flow:
Biphenyl core → Esterification → Nitration → Reduction to amine → Final purification
Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, acid catalyst | Reflux | 80–90 |
| Nitration | Nitric acid, sulfuric acid | Low temperature | 70–80 |
| Reduction | Hydrogen, Pd/C | Room temperature | 60–75 |
Notes and Considerations:
- Reaction Atmosphere: Inert gases like nitrogen or argon are often used to prevent oxidation.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide or N,N-dimethylacetamide facilitate nucleophilic substitutions and aminations.
- Purification: Chromatography, recrystallization, and distillation are standard purification steps.
- Safety: Handling of nitrating agents and transition metal catalysts requires proper safety protocols.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Amination | Aromatic substitution with ammonia/primary amines | Straightforward, high specificity | Possible over-amination, regioselectivity challenges |
| Suzuki-Miyaura Coupling | Cross-coupling followed by amination | Precise control, versatile | Multi-step, requires organometallic reagents |
| Esterification & Functionalization | Ester formation, nitration, reduction | Good for regioselective modifications | Multiple steps, potential for side reactions |
| Patent-Referenced Synthesis | Sequential esterification, nitration, reduction | Optimized for scale, high yield | Complex, requires careful control |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl derivatives.
Ester Hydrolysis: Biphenyl carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester has been investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways. For instance, it has shown promise in influencing specific cancer cell lines, indicating its potential as an anticancer therapeutic .
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that it could be developed into new antimicrobial agents .
Organic Synthesis
In organic chemistry, 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its amino and carboxylic functionalities facilitate various reactions, including:
- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form biphenyl derivatives, which are valuable in the production of pharmaceuticals and agrochemicals .
Materials Science
The compound's unique structural properties make it suitable for applications in materials science, particularly in the development of:
- Liquid Crystals : Its biphenyl structure is conducive to forming liquid crystalline phases, which are crucial for display technologies and advanced materials .
Case Study 1: Anticancer Potential
In a study published in a peer-reviewed journal, researchers explored the effects of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester on breast cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting that further investigation into its mechanism of action could lead to new therapeutic strategies against cancer .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 3’-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to a biological response.
Chemical Reactions: It can act as a nucleophile or electrophile, participating in various organic reactions to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties, which influence their physicochemical and biological behaviors. Below is a comparative analysis:
Table 1: Key Structural and Molecular Comparisons
Biological Activity
Overview
3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester (CAS Number: 1011478-16-2) is an organic compound belonging to the biphenyl family. It features a biphenyl core with an amino group at the 3' position, a methyl group at the 3 position, and a carboxylic acid methyl ester group at the 4 position. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and its applications in drug development.
The synthesis of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester typically involves multiple steps:
- Formation of the Biphenyl Core : Achieved through a Suzuki-Miyaura coupling reaction.
- Introduction of Functional Groups : The amino group is introduced via nitration followed by reduction, while the methyl group is added through Friedel-Crafts alkylation.
Common Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amino to nitro derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Reduces nitro back to amino | Hydrogen gas with palladium catalyst |
| Substitution | Electrophilic substitution of the methyl group | Halogenating agents (bromine, chlorine) |
| Ester Hydrolysis | Hydrolyzes ester to form carboxylic acid | Aqueous sodium hydroxide or hydrochloric acid |
Biological Activity
Research indicates that 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester may exhibit significant biological activity through its interaction with enzymes and receptors. The compound's mechanism of action can involve:
- Enzyme Interaction : Modulating enzyme activity, which can lead to various biological responses.
- Receptor Binding : Potentially acting as an agonist or antagonist at specific receptors.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that similar biphenyl derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester may have therapeutic potential in oncology.
- Neuroprotective Effects : Some analogs of biphenyl compounds have been investigated for their neuroprotective properties, indicating a possible role for this compound in neurodegenerative diseases .
- Genotoxicity Studies : Research into related compounds has assessed their genotoxic potential using Salmonella mutagenicity assays and in vivo chromosomal aberration tests in mice, providing insights into safety profiles for future applications .
Comparison with Related Compounds
The biological activity of 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester can be compared with other biphenyl derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Biphenyl-4-carboxylic acid | Lacks amino and methyl groups | Limited reactivity |
| 3-Amino-biphenyl-4-carboxylic acid | Lacks methyl group | Reduced biological activity |
| 3-Methyl-biphenyl-4-carboxylic acid | Lacks amino group | Lower potential for biological interactions |
Q & A
Basic: How can I optimize the synthesis of 3'-amino-3-methyl-biphenyl-4-carboxylic acid methyl ester to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use a two-step approach involving esterification and amination. For esterification, reflux the carboxylic acid precursor with methanol (or ethanol) in the presence of a catalyst like sulfuric acid (60–90°C, 4–6 hours). For amination, employ a Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert atmosphere (90–110°C, 12–24 hours) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., methanol, THF) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store toxic intermediates in labeled, sealed containers for professional hazardous waste management .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Advanced: How can I evaluate the biological activity of this compound, such as anti-inflammatory or enzyme inhibitory effects?
Methodological Answer:
- In Vitro Assays :
- Anti-inflammatory : Measure COX-2 inhibition using a fluorometric assay (IC₅₀ determination) or ELISA for prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
- Enzyme Targets : Perform kinetic studies with recombinant enzymes (e.g., kinases) using a fluorescence polarization (FP) or luminescence-based assay .
- Dose-Response Analysis : Use a 10-point concentration curve (1 nM–100 μM) with triplicate replicates. Normalize data to controls (DMSO vehicle) .
Advanced: What strategies are effective for designing structural analogs to enhance solubility or target binding?
Methodological Answer:
- Modifications :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) .
Advanced: How should I resolve contradictions in spectral data or inconsistent bioactivity results across studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
